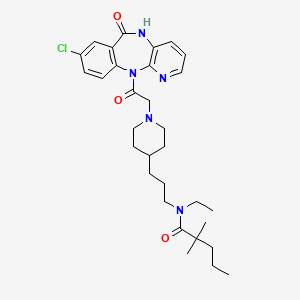

Bibn 99

Description

Properties

CAS No. |

145301-48-0 |

|---|---|

Molecular Formula |

C31H42ClN5O3 |

Molecular Weight |

568.1 g/mol |

IUPAC Name |

N-[3-[1-[2-(8-chloro-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)-2-oxoethyl]piperidin-4-yl]propyl]-N-ethyl-2,2-dimethylpentanamide |

InChI |

InChI=1S/C31H42ClN5O3/c1-5-15-31(3,4)30(40)36(6-2)17-8-9-22-13-18-35(19-14-22)21-27(38)37-26-12-11-23(32)20-24(26)29(39)34-25-10-7-16-33-28(25)37/h7,10-12,16,20,22H,5-6,8-9,13-15,17-19,21H2,1-4H3,(H,34,39) |

InChI Key |

LUPAFPUKESJDMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C)C(=O)N(CC)CCCC1CCN(CC1)CC(=O)N2C3=C(C=C(C=C3)Cl)C(=O)NC4=C2N=CC=C4 |

Appearance |

Solid powder |

Other CAS No. |

145301-48-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bibn-99; Bibn 99; Bibn99 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Core Mechanism of Action: A Technical Guide to BIBN 99

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of BIBN 99, a selective and competitive muscarinic M2 receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document outlines the molecular interactions, signaling pathways, and experimental validation of this compound's pharmacological profile.

Executive Summary

This compound, with the chemical name 5,11-dihydro-8-chloro-11-[[4-[3-[(2,2-dimethyl-1-oxopentyl)ethylamino]propyl]-1-piperidinyl]acetyl]-6H-pyrido[2,3-b][][2]benzodiazepin-6-one, is a lipophilic compound that demonstrates high selectivity for the muscarinic M2 receptor subtype.[3] Its ability to cross the blood-brain barrier allows for potential applications in both central and peripheral nervous system disorders.[][3] This guide will detail its binding affinities, competitive antagonist nature, and the downstream effects of M2 receptor blockade.

Core Mechanism of Action: Muscarinic M2 Receptor Antagonism

This compound functions as a competitive antagonist at muscarinic M2 receptors.[3] This means it binds to the same site as the endogenous neurotransmitter, acetylcholine (B1216132) (ACh), but does not activate the receptor. By occupying the binding site, this compound prevents ACh from binding and initiating the intracellular signaling cascade.

The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon activation by an agonist like ACh, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ-subunits of the G protein can directly activate certain potassium channels, leading to hyperpolarization and a decrease in cellular excitability. By blocking this receptor, this compound effectively reverses these inhibitory effects.

Quantitative Data: Binding Affinity Profile

Radioligand binding studies have elucidated the selectivity of this compound for the M2 receptor over other muscarinic subtypes. The binding affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

| Receptor Subtype | pKi Value |

| m1/M1 | 5.97/6.17 |

| m2/M2 | 7.52/7.57 |

| m3/M3 | 6.11/6.04 |

| m4 | 6.76 |

| m5 | 5.84 |

| Data sourced from radioligand binding studies.[3] |

These data clearly demonstrate that this compound possesses a significantly higher affinity for the M2 receptor subtype. Functional in vitro studies have shown it to be 11- to 25-fold more potent at M2 receptors compared to M1 and M3 receptors.[3]

Signaling Pathway Visualization

The following diagrams illustrate the mechanism of action of this compound at the M2 muscarinic receptor.

Experimental Protocols

The characterization of this compound's mechanism of action relies on established in vitro and in vivo experimental protocols.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with specific muscarinic receptor subtypes (e.g., CHO-K1 cells).

-

Radioligand: A specific radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) is used to label the muscarinic receptors.

-

Competition Assay: Increasing concentrations of unlabeled this compound are incubated with the membranes and the radioligand.

-

Detection: The amount of radioligand bound to the receptors is measured using liquid scintillation counting.

-

Data Analysis: The IC50 (concentration of this compound that inhibits 50% of radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To characterize the functional antagonist activity of this compound.

Methodology (e.g., Guinea Pig Atria):

-

Tissue Preparation: Isolated guinea pig atria are mounted in an organ bath containing a physiological salt solution.

-

Stimulation: The atria are electrically stimulated to induce contractions.

-

Agonist Response: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is established to measure the baseline inhibitory effect on atrial contraction rate and force.

-

Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound.

-

Shift in Agonist Response: A second concentration-response curve to the agonist is generated in the presence of this compound.

-

Data Analysis: The parallel rightward shift in the agonist concentration-response curve is used to calculate the pA2 value, a measure of competitive antagonist potency.

Conclusion

This compound is a potent and selective competitive antagonist of the muscarinic M2 receptor. Its high affinity for the M2 subtype, coupled with its ability to penetrate the central nervous system, makes it a valuable tool for research into the physiological and pathological roles of M2 receptors. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive understanding of its core mechanism of action for scientific and drug development professionals.

References

Bibn 99: A Technical Guide to its Pharmacology

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the pharmacology of Bibn 99, a selective M2 muscarinic acetylcholine (B1216132) receptor antagonist. The information is compiled from preclinical research and is intended to serve as a comprehensive resource for professionals in the field of drug development and neuroscience.

Core Pharmacology

This compound, with the chemical name 5,11-dihydro-8-chloro-11-[[4-[3-[(2,2-dimethyl-1-oxopentyl)ethylamino]propyl]-1-piperidinyl]acetyl]-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one, is a potent and selective competitive antagonist of the M2 muscarinic acetylcholine receptor.[3] Its lipophilic nature allows it to cross the blood-brain barrier, enabling it to exert effects within the central nervous system.[3]

Mechanism of Action

This compound functions by competitively binding to M2 muscarinic receptors, thereby blocking the binding of the endogenous agonist, acetylcholine. M2 receptors are G-protein coupled receptors that primarily couple to Gαi subunits.[4] The canonical signaling pathway for M2 receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4]

Beyond the canonical pathway, M2 receptor activation can also modulate other signaling cascades. These non-canonical pathways include the regulation of the PI3K/Akt/mTORC1 pathway, which can be influenced by β-arrestin or the βγ-subunits of the G-protein.[1][2][5] By antagonizing the M2 receptor, this compound prevents these downstream signaling events from occurring in response to acetylcholine.

Receptor Binding Affinity

Radioligand binding studies have demonstrated the high affinity and selectivity of this compound for the M2 muscarinic receptor subtype over other muscarinic subtypes (M1, M3, M4, and M5). The binding affinities, expressed as pKi values, are summarized in the table below. A higher pKi value indicates a higher binding affinity.

| Receptor Subtype | pKi Value | Reference |

| m1/M1 | 5.97 / 6.17 | [3] |

| m2/M2 | 7.52 / 7.57 | [3] |

| m3/M3 | 6.11 / 6.04 | [3] |

| m4 | 6.76 | [3] |

| m5 | 5.84 | [3] |

In Vivo Pharmacology

Preclinical studies in animal models have highlighted the potential therapeutic applications of this compound, particularly in the realm of cognitive enhancement.

Cognitive Function

In studies involving aged rats with cognitive impairments, administration of this compound has been shown to significantly improve spatial memory performance in tasks such as the Morris water maze.[6] This cognitive enhancement is thought to be mediated by the blockade of presynaptic M2 autoreceptors in the brain. Blockade of these autoreceptors leads to an increase in the release of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for learning and memory processes.[7]

Experimental Protocols

The following sections detail the general methodologies for key experiments used to characterize the pharmacology of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the pKi values of this compound for the five muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing the specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand specific for the muscarinic receptor (e.g., [³H]-N-methylscopolamine).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound. Include a control group with only the radioligand and membranes to determine total binding, and another group with an excess of a non-labeled known muscarinic antagonist to determine non-specific binding.

-

Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Functional Assay (cAMP Measurement)

This assay is used to determine the functional consequence of receptor binding, in this case, the antagonistic effect of this compound on M2 receptor-mediated inhibition of cAMP production.

Objective: To confirm the antagonistic activity of this compound at the M2 receptor.

Materials:

-

Cells expressing the human M2 muscarinic receptor.

-

A muscarinic agonist (e.g., carbachol).

-

This compound at various concentrations.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., ELISA-based).

-

Cell culture medium.

Procedure:

-

Cell Plating: Plate the M2 receptor-expressing cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specific duration.

-

Stimulation: Add a fixed concentration of the muscarinic agonist (e.g., carbachol) in the presence of forskolin to all wells except the basal control. Forskolin is used to stimulate cAMP production, and the effect of the M2 agonist will be to inhibit this stimulation.

-

Incubation: Incubate for a defined period to allow for changes in intracellular cAMP levels.

-

Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration as a function of the this compound concentration in the presence of the agonist. The ability of this compound to reverse the agonist-induced inhibition of cAMP production confirms its antagonist activity.

Signaling Pathways and Experimental Workflows

M2 Muscarinic Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathway of the M2 muscarinic receptor and the point of intervention for this compound.

Caption: M2 muscarinic receptor signaling cascade and the antagonistic action of this compound.

Radioligand Binding Assay Workflow

The following diagram outlines the key steps in a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Pharmacokinetics and Clinical Data

To date, detailed pharmacokinetic parameters for this compound, such as its half-life, clearance, and volume of distribution in humans, have not been published in the available scientific literature. Furthermore, there is no publicly available information regarding clinical trials of this compound in human subjects. The current understanding of this compound is based on preclinical in vitro and in vivo animal studies.

Conclusion

This compound is a well-characterized, selective M2 muscarinic receptor antagonist with the ability to penetrate the central nervous system. Its mechanism of action, involving the blockade of M2 receptor-mediated signaling, has been elucidated through various in vitro assays. Preclinical studies in animal models suggest a potential therapeutic role for this compound in cognitive disorders. However, the lack of pharmacokinetic and clinical data in humans necessitates further research to determine its potential for clinical development. This document provides a foundational understanding of the pharmacology of this compound for researchers and professionals in the pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of this compound: a lipophilic and selective muscarinic M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Long-term effects of BIBN-99, a selective muscarinic M2 receptor antagonist, on improving spatial memory performance in aged cognitively impaired rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

BIBN 99: A Technical Whitepaper on a Selective M2 Muscarinic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of BIBN 99, a selective and lipophilic antagonist of the M2 muscarinic acetylcholine (B1216132) receptor. This compound has demonstrated significant potential in preclinical research, particularly in the context of cognitive function. This whitepaper details the chemical properties, mechanism of action, receptor binding profile, and key experimental methodologies related to this compound. It is intended to serve as a resource for researchers and professionals in drug discovery and development interested in the pharmacology of muscarinic receptor antagonists.

Introduction

This compound, with the chemical name 5,11-dihydro-8-chloro-11-[[4-[3-[(2,2-dimethyl-1-oxopentyl)ethylamino]propyl]-1-piperidinyl]acetyl]-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one, is a potent and selective competitive antagonist of the M2 muscarinic acetylcholine receptor.[3][4] Its lipophilic nature allows it to cross the blood-brain barrier, making it a valuable tool for investigating the role of central M2 receptors in physiological and pathological processes.[3] The M2 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the heart, smooth muscle, and the central nervous system. In the CNS, M2 receptors act as autoreceptors on cholinergic neurons, inhibiting acetylcholine release. Antagonism of these receptors can therefore enhance cholinergic transmission, a mechanism of interest for treating cognitive deficits. This compound has been shown to improve cognitive performance in animal models of traumatic brain injury and age-related cognitive impairment.[1][4]

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C31H42ClN5O |

| Molecular Weight | 568.15 g/mol |

| Description | A lipophilic and selective muscarinic M2 receptor antagonist. |

| Blood-Brain Barrier Penetration | Yes[3] |

Mechanism of Action

This compound functions as a competitive antagonist at the M2 muscarinic receptor.[3] This means that it binds to the same site as the endogenous agonist, acetylcholine, but does not activate the receptor. By occupying the binding site, this compound prevents acetylcholine from binding and initiating the intracellular signaling cascade.

The M2 receptor is coupled to inhibitory G-proteins of the Gi/o family. Activation of the M2 receptor by an agonist leads to the dissociation of the G-protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels. By blocking the binding of acetylcholine, this compound prevents these downstream signaling events.

Receptor Binding Profile

Radioligand binding studies have been conducted to determine the affinity of this compound for the five human muscarinic receptor subtypes (M1-M5). The results demonstrate a clear selectivity for the M2 receptor.

| Receptor Subtype | pKi |

| m1/M1 | 5.97/6.17 |

| m2/M2 | 7.52/7.57 |

| m3/M3 | 6.11/6.04 |

| m4 | 6.76 |

| m5 | 5.84 |

| Data from Doods H, et al. (1993)[3] |

Signaling Pathways

The canonical signaling pathway for the M2 muscarinic receptor involves the inhibition of adenylyl cyclase. However, non-canonical pathways have also been identified. The following diagram illustrates the key signaling cascades associated with M2 receptor activation and the point of intervention for an antagonist like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of this compound: a lipophilic and selective muscarinic M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-term effects of BIBN-99, a selective muscarinic M2 receptor antagonist, on improving spatial memory performance in aged cognitively impaired rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bibn 99: A Selective Muscarinic M2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Bibn 99, a potent and selective antagonist of the muscarinic M2 receptor. The information is compiled for professionals in the fields of pharmacology, medicinal chemistry, and neuroscience engaged in research and development.

Chemical Structure and Identifiers

This compound, with the systematic IUPAC name N-[3-[1-[2-(8-chloro-6-oxo-5H-pyrido[2,3-b][1]benzodiazepin-11-yl)-2-oxoethyl]piperidin-4-yl]propyl]-N-ethyl-2,2-dimethylpentanamide, is a complex synthetic molecule. Its identity is further defined by the following standard chemical identifiers.

| Identifier | Value |

| CAS Number | 145301-48-0[2] |

| Molecular Formula | C₃₁H₄₂ClN₅O₃ |

| Molecular Weight | 568.15 g/mol [2] |

| SMILES | CCCC(C)(C)C(=O)N(CC)CCCC1CCN(CC1)CC(=O)N2C3=C(C=C(C=C3)Cl)C(=O)NC4=C2N=CC=C4 |

| InChI | InChI=1S/C31H42ClN5O3/c1-5-15-31(3,4)30(40)36(6-2)17-8-9-22-13-18-35(19-14-22)21-27(38)37-26-12-11-23(32)20-24(26)29(39)34-25-10-7-16-33-28(25)37/h7,10-12,16,20,22H,5-6,8-9,13-15,17-19,21H2,1-4H3,(H,34,39) |

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

Detailed experimental data on the physical properties of this compound, such as melting point, boiling point, and solubility, are not extensively reported in publicly available literature. As a research chemical, such data is often generated and held within the discovering entity. However, its characterization as a "lipophilic" antagonist suggests good solubility in organic solvents and lipids, a property that facilitates its ability to cross the blood-brain barrier.[3]

Pharmacological Properties

This compound is a selective and competitive antagonist of the muscarinic acetylcholine (B1216132) M2 receptor.[2] Its pharmacological profile has been characterized through various in vitro and in vivo studies.

Muscarinic Receptor Binding Affinity

Radioligand binding studies have demonstrated the high affinity and selectivity of this compound for the M2 receptor subtype over other muscarinic subtypes (M1, M3, M4, and M5).

| Receptor Subtype | pKi |

| M1 | 5.97 / 6.17 |

| M2 | 7.52 / 7.57 |

| M3 | 6.11 / 6.04 |

| M4 | 6.76 |

| M5 | 5.84 |

| Data from Doods H, et al. (1993). Characterization of this compound: a lipophilic and selective muscarinic M2 receptor antagonist. European Journal of Pharmacology.[3] |

Functional Activity

Functional studies have confirmed that this compound acts as a competitive antagonist.[3] In vivo studies have shown its ability to cross the blood-brain barrier and exert effects on the central nervous system.[3] Notably, administration of this compound has been shown to improve cognitive performance in animal models of traumatic brain injury.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by blocking the action of acetylcholine at muscarinic M2 receptors. These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the inhibitory G-protein, Gi.

M2 Receptor Signaling Cascade

The canonical signaling pathway for the M2 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is central to the inhibitory effects of M2 receptor activation.

Caption: Canonical M2 muscarinic receptor signaling pathway.

Non-Canonical Signaling

Recent research suggests that M2 receptors can also engage in non-canonical signaling, potentially involving pathways such as the PI3K/Akt/mTORC1 axis. The antagonism of these pathways by this compound may contribute to its observed cognitive-enhancing effects.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducibility and further research. The following outlines the methodologies from key publications.

Note: Access to the full text of the primary literature containing detailed experimental protocols was not available. The following are generalized representations based on typical methodologies in the field.

Radioligand Binding Assay (Generalized Protocol)

This protocol is a standard method for determining the binding affinity of a compound to its receptor.

Caption: Generalized workflow for a radioligand binding assay.

In Vivo Cognitive Performance Assessment (Generalized Protocol)

Animal models are essential for evaluating the physiological effects of a drug candidate. The Morris water maze is a common task to assess spatial learning and memory.

References

- 1. Post-Injury Administration of Galantamine Reduces Traumatic Brain Injury Pathology and Improves Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of this compound: a lipophilic and selective muscarinic M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Bibn 99: A Technical Guide for Researchers

CAS Number: 145301-48-0

This technical guide provides an in-depth overview of Bibn 99, a selective M2 muscarinic acetylcholine (B1216132) receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, summarizes key experimental data, and provides detailed protocols for relevant assays.

Core Compound Properties

| Property | Value | Reference |

| Chemical Name | 5,11-dihydro-8-chloro-11-[[4-[3-[(2,2-dimethyl-1-oxopentyl)ethylamino]propyl]-1-piperidinyl]acetyl]-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one | [3] |

| CAS Number | 145301-48-0 | [3] |

| Mechanism of Action | Competitive, selective M2 muscarinic receptor antagonist | [3] |

| Key Characteristics | Lipophilic, crosses the blood-brain barrier | [3] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist at the M2 muscarinic acetylcholine receptor. M2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Upon activation by acetylcholine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as activating inwardly rectifying potassium channels, which leads to hyperpolarization and reduced neuronal excitability.

By competitively blocking the binding of acetylcholine to M2 receptors, this compound prevents this signaling cascade. In the central nervous system, presynaptic M2 autoreceptors regulate the release of acetylcholine. Antagonism of these receptors by this compound leads to an increase in acetylcholine release in the synaptic cleft, which is thought to be the primary mechanism for its cognitive-enhancing effects.[4][5]

Quantitative Data: Receptor Binding Affinity

Radioligand binding studies have characterized the affinity of this compound for the five muscarinic receptor subtypes (M1-M5). The data, presented as pKi values (the negative logarithm of the inhibitory constant, Ki), demonstrate the compound's selectivity for the M2 receptor.

| Receptor Subtype | pKi |

| M1 | 5.97 / 6.17 |

| M2 | 7.52 / 7.57 |

| M3 | 6.11 / 6.04 |

| M4 | 6.76 |

| M5 | 5.84 |

| Data from Doods H, et al. (1993).[3] |

In Vivo Efficacy: Cognitive Enhancement

Studies in animal models have demonstrated the potential of this compound to improve cognitive function. In a rat model of traumatic brain injury, administration of this compound has been shown to ameliorate cognitive deficits as assessed by the Morris water maze task.[6] Similarly, in aged, cognitively impaired rats, this compound treatment improved spatial memory performance.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines the general procedure for determining the binding affinity of a compound like this compound to muscarinic receptors expressed in cell membranes.

Materials:

-

Cell membranes with expressed muscarinic receptors

-

Radioligand (e.g., [³H]-N-methylscopolamine)

-

This compound

-

Assay buffer

-

Glass fiber filters

-

Scintillation fluid

-

96-well filter plates

-

Vacuum manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor and isolate the membrane fraction through centrifugation.

-

Competition Binding: In a 96-well filter plate, add a fixed concentration of the radioligand and varying concentrations of this compound to the membrane preparation.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[1][2]

Morris Water Maze for Cognitive Assessment in a Rat Model of Traumatic Brain Injury

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.[7][8][9][10]

Apparatus:

-

A large circular pool (approximately 2 meters in diameter) filled with opaque water.

-

A small platform submerged just below the water surface.

-

A video tracking system to record the animal's swim path.

Procedure:

-

Habituation: Allow the rats to swim freely in the pool for a short period without the platform to acclimate them to the environment.

-

Acquisition Phase:

-

Place the hidden platform in one quadrant of the pool.

-

For several consecutive days, conduct multiple trials per day where each rat is placed in the pool from a different starting position and allowed to find the platform.

-

If the rat does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.

-

Record the time (latency) and path length taken to reach the platform.

-

-

Probe Trial:

-

A day after the last acquisition trial, remove the platform from the pool.

-

Place the rat in the pool and allow it to swim for a fixed duration.

-

Record the time spent and the distance swum in the quadrant where the platform was previously located.

-

-

Data Analysis: Compare the escape latency, path length, and time spent in the target quadrant between the this compound-treated group and the vehicle-treated control group.

Conclusion

This compound is a potent and selective M2 muscarinic receptor antagonist with the ability to penetrate the blood-brain barrier. Its mechanism of action, involving the enhancement of acetylcholine release in the brain, has shown promise in preclinical models for improving cognitive function. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of this compound and other M2 receptor antagonists.

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of this compound: a lipophilic and selective muscarinic M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are M2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. Long-term effects of BIBN-99, a selective muscarinic M2 receptor antagonist, on improving spatial memory performance in aged cognitively impaired rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cognitive evaluation of traumatically brain-injured rats using serial testing in the Morris water maze - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Applications of the Morris water maze in translational traumatic brain injury research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Morris water maze deficits in rats following traumatic brain injury: lateral controlled cortical impact - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Blood-Brain Barrier Permeability of BIBN 99

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIBN 99 is a lipophilic and selective muscarinic M2 receptor antagonist.[1][2] Its ability to penetrate the central nervous system (CNS) is a key characteristic, enabling its potential therapeutic effects on neurological and cognitive functions.[3][4][5] This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of this compound, including available data, detailed experimental methodologies for assessing BBB penetration, and the relevant CNS signaling pathways.

Core Data Summary

Table 1: this compound Receptor Binding Affinity

| Receptor Subtype | pKi |

| m2/M2 | 7.52 / 7.57 |

| m4 | 6.76 |

| m1/M1 | 5.97 / 6.17 |

| m3/M3 | 6.11 / 6.04 |

| m5 | 5.84 |

| (Data sourced from radioligand binding studies)[2] |

Table 2: In Vitro Functional Antagonism

| Receptor | Selectivity vs. M2 |

| M1 (putative, rabbit vas deferens) | 11-fold lower affinity |

| M3 (guinea-pig trachea) | 25-fold lower affinity |

| (Data based on in vitro functional studies)[2] |

Experimental Protocols

Detailed experimental protocols for this compound's BBB permeability assessment are not explicitly published. However, based on standard methodologies in preclinical neuroscience, the following protocols represent the likely approaches used.

In Vivo Assessment of Blood-Brain Barrier Permeability in Rats

This protocol describes a common method for determining the brain-to-plasma concentration ratio of a compound.

1. Animal Preparation:

-

Adult male Sprague-Dawley or Wistar rats (250-350 g) are used.[1]

-

Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Compound Administration:

-

This compound is dissolved in an appropriate vehicle (e.g., saline, DMSO).

-

The compound is administered via intravenous (IV) or intraperitoneal (IP) injection at a predetermined dose.

3. Sample Collection:

-

At various time points post-administration (e.g., 15, 30, 60, 120 minutes), animals are anesthetized.

-

Blood is collected via cardiac puncture into heparinized tubes.

-

Immediately following blood collection, the animals are transcardially perfused with ice-cold saline to remove blood from the brain tissue.

-

The brain is then excised, rinsed, and dissected into specific regions if required.

4. Sample Processing and Analysis:

-

Blood samples are centrifuged to separate plasma.

-

Brain tissue is homogenized in a suitable buffer.

-

Plasma and brain homogenate samples are processed for drug extraction, typically using liquid-liquid extraction or solid-phase extraction.

-

The concentration of this compound in the plasma and brain tissue is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

5. Data Analysis:

-

The brain-to-plasma concentration ratio (Kp) is calculated at each time point: Kp = C_brain / C_plasma, where C_brain is the concentration in the brain (ng/g) and C_plasma is the concentration in plasma (ng/mL).

-

The unbound brain-to-plasma ratio (Kp,uu) can also be determined by correcting for plasma protein binding and brain tissue binding.

Radioligand Binding Assay for Muscarinic M2 Receptor Affinity

This protocol outlines a standard procedure for determining the binding affinity of a compound to its target receptor.[6][7]

1. Membrane Preparation:

-

Brain tissue (e.g., cortex, hippocampus) from rats or a cell line expressing the human muscarinic M2 receptor is homogenized in ice-cold buffer.

-

The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in an assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay.

2. Competition Binding Assay:

-

A fixed concentration of a radiolabeled ligand with known high affinity for the M2 receptor (e.g., [³H]-N-methylscopolamine) is used.

-

Increasing concentrations of the unlabeled competitor compound (this compound) are added to the reaction tubes containing the membranes and the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a known M2 antagonist (e.g., atropine).

-

The reaction is incubated to allow for binding to reach equilibrium.

3. Assay Termination and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioactivity.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway of Muscarinic M2 Receptor Antagonism in the CNS

Caption: CNS M2 Receptor Signaling Antagonism by this compound.

Experimental Workflow for In Vivo BBB Permeability Assessment

Caption: Workflow for In Vivo BBB Permeability Study.

Logical Relationship of this compound's Properties and Effects

Caption: Properties and Effects Cascade of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Characterization of this compound: a lipophilic and selective muscarinic M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Long-term effects of BIBN-99, a selective muscarinic M2 receptor antagonist, on improving spatial memory performance in aged cognitively impaired rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Post-injury administration of this compound, a selective muscarinic M2 receptor antagonist, improves cognitive performance following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling "Bibn 99": A Case of Mistaken Identity in Drug Development

A comprehensive search for the research compound designated "Bibn 99" has yielded no matching results within scientific literature, clinical trial databases, or other publicly available resources. This suggests that "this compound" may be a typographical error or an internal, non-public designation for a research candidate.

The investigation did, however, reveal several similarly named investigational drugs developed by Biogen, prefixed with "BIIB." It is highly probable that the intended query pertained to one of these compounds. The following is a summary of the research applications for these potential alternative candidates:

Potential Candidates for "this compound"

-

BIIB080: An investigational drug for the treatment of Alzheimer's Disease. Research focuses on its safety and efficacy in slowing the progression of mild cognitive impairment and mild dementia associated with the disease.[1][2] Clinical studies are designed to assess different dosing regimens and long-term safety.[1][2] Biodistribution studies using radiolabeled BIIB080 are also underway to understand its distribution in the brain and spinal cord.[3]

-

BIIB091: A compound for which studies are being conducted to understand how different formulations (extended-release, gastro-retentive, and immediate-release) are processed by the body, both with and without food, in healthy participants.[4]

-

BIIB092: This compound was investigated in a Phase 2 clinical trial for its safety and tolerability in participants with early-stage Alzheimer's Disease.[5] However, the study was terminated due to a lack of efficacy.[5]

-

BIIB100: An orally administered drug candidate that was evaluated for its safety, tolerability, and pharmacokinetic profile in adults with Amyotrophic Lateral Sclerosis (ALS).[6]

Due to the ambiguity surrounding "this compound," it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested. Should a more precise identifier for the compound of interest be available, a comprehensive report can be generated. Researchers, scientists, and drug development professionals are encouraged to verify internal project codes and public identifiers to ensure accurate information retrieval.

References

- 1. UCSF Alzheimer's Disease Trial → Learn About the Safety of BIIB080 Injections and Whether They Can Improve Symptoms of Participants With Mild Cognitive Impairment Due to Alzheimer's Disease (AD) or Mild AD Dementia Between 50 to 80 Years of Age [clinicaltrials.ucsf.edu]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. trial.medpath.com [trial.medpath.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. trial.medpath.com [trial.medpath.com]

The Impact of BIBN 99 on Acetylcholine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of BIBN 99 on acetylcholine (B1216132) (ACh) release. This compound, a potent and selective M2 muscarinic acetylcholine receptor antagonist, has been a subject of significant research interest due to its potential therapeutic applications in conditions associated with cholinergic deficits. This document synthesizes key quantitative data, details the experimental protocols used in its evaluation, and visualizes the underlying mechanisms and workflows.

Core Mechanism of Action

This compound enhances the release of acetylcholine in the synaptic cleft by blocking presynaptic M2 muscarinic autoreceptors. These autoreceptors are part of a negative feedback loop; when activated by acetylcholine, they inhibit further release of the neurotransmitter. By antagonizing these receptors, this compound effectively removes this inhibitory brake, leading to a significant increase in synaptic acetylcholine concentrations. This mechanism is particularly relevant in the central nervous system, where it has been shown to improve cognitive functions in preclinical models of age-related memory impairment and traumatic brain injury.[1][2][3][4]

Signaling Pathway of this compound-Mediated Acetylcholine Release

The following diagram illustrates the signaling pathway through which this compound modulates acetylcholine release.

Caption: Mechanism of this compound action at a cholinergic synapse.

Quantitative Data on this compound

The following tables summarize the key quantitative data regarding the binding affinity of this compound and its in vivo effects on acetylcholine release.

Table 1: Binding Affinity of this compound for Muscarinic Receptor Subtypes

| Receptor Subtype | pKi Value |

| M1 | 5.97 / 6.17 |

| M2 | 7.52 / 7.57 |

| M3 | 6.11 / 6.04 |

| M4 | 6.76 |

| M5 | 5.84 |

Data from radioligand binding studies. pKi is the negative logarithm of the inhibitory constant (Ki), with higher values indicating stronger binding affinity.[1]

Table 2: In Vivo Effect of this compound on Hippocampal Acetylcholine Release in Rats

| Animal Model | Dose (s.c.) | Brain Region | % Increase in ACh Release |

| Age-Impaired | 0.5 mg/kg | Hippocampus (CA1) | 86.73% |

| Age-Unimpaired | 0.5 mg/kg | Hippocampus (CA1) | 27.60% |

This study highlights the dose-dependent reversal of impaired ACh release by this compound.[2] The increased efficacy in age-impaired animals is suggested to be related to a higher density of M2 autoreceptors in this population.[4][5]

Experimental Protocols

The primary method for quantifying the in vivo effects of this compound on acetylcholine release is microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

In Vivo Microdialysis for Acetylcholine Measurement

This protocol outlines the key steps for measuring acetylcholine release in the brain of a freely moving rat.

-

Anesthesia: Anesthetize the subject animal (e.g., rat) using an appropriate anesthetic agent.

-

Stereotaxic Surgery: Secure the anesthetized animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

-

Craniotomy: Based on stereotaxic coordinates for the target brain region (e.g., hippocampus), drill a small burr hole in the skull.

-

Cannula Implantation: Slowly lower a guide cannula to a position just above the target brain region.

-

Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.

-

Recovery: Suture the incision, administer post-operative analgesics, and allow the animal to recover for a designated period (typically 3-7 days).[6][7]

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

-

Perfusion: Connect the probe's inlet to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min). The aCSF should contain an acetylcholinesterase (AChE) inhibitor (e.g., neostigmine) to prevent the degradation of acetylcholine in the dialysate.[6][8]

-

Equilibration: Allow the system to equilibrate for at least 60-90 minutes before sample collection.

-

Baseline Collection: Collect several baseline dialysate samples (typically every 20-30 minutes) into refrigerated vials.

-

Drug Administration: Administer this compound via the desired route (e.g., subcutaneous injection).

-

Post-Administration Collection: Continue collecting dialysate samples for several hours to monitor the change in acetylcholine levels over time.[6]

Experimental Workflow for In Vivo Microdialysis

The following diagram outlines the general workflow for an in vivo microdialysis experiment to measure acetylcholine levels.

Caption: A stepwise workflow for in vivo microdialysis experiments.

III. Sample Analysis by HPLC-ECD

-

Sample Preparation: Thaw the collected microdialysate samples on ice.

-

Injection: Inject a small volume (e.g., 5-20 µL) of the sample or a standard solution into the HPLC system.

-

Separation: Separate acetylcholine and choline (B1196258) on an analytical column.

-

Enzymatic Reaction: The eluent from the column is passed through an immobilized enzyme reactor (IMER) containing acetylcholinesterase and choline oxidase. This two-step enzymatic reaction converts acetylcholine first to choline and then to hydrogen peroxide.[9][10]

-

Electrochemical Detection: The generated hydrogen peroxide is then detected by an electrochemical detector with a platinum electrode. The resulting electrical signal is proportional to the concentration of acetylcholine in the sample.[9][10][11]

-

Quantification: A calibration curve is generated using known concentrations of acetylcholine standards to quantify the amount of acetylcholine in the experimental samples.[7]

This comprehensive guide provides a detailed overview of the effects of this compound on acetylcholine release, supported by quantitative data and explicit experimental methodologies, to aid researchers and professionals in the field of neuropharmacology and drug development.

References

- 1. Characterization of this compound: a lipophilic and selective muscarinic M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Long-term effects of BIBN-99, a selective muscarinic M2 receptor antagonist, on improving spatial memory performance in aged cognitively impaired rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jneurosci.org [jneurosci.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. jneurosci.org [jneurosci.org]

- 9. [Determination of acetylcholine and choline in microdialysates from rat brain by high performance liquid chromatography with electrochemical detection combined with a post-column immobilized enzyme reactor] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Choline and Acetylcholine - Antec Scientific [antecscientific.com]

- 11. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]

BIBN 99 and Cognitive Function: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical research on BIBN 99, a selective muscarinic M2 receptor antagonist, and its effects on cognitive function. All available data to date are derived from animal models, primarily in rats, and indicate a potential therapeutic role for this compound in improving cognitive deficits, particularly in the context of aging and traumatic brain injury. This document synthesizes the available quantitative data, details the experimental methodologies employed in key studies, and visualizes the proposed mechanism of action and experimental workflows. No human clinical trial data for this compound has been identified at the time of this publication.

Introduction

The cholinergic system plays a crucial role in cognitive processes, including learning and memory. Muscarinic acetylcholine (B1216132) receptors are key components of this system. This compound is a selective and competitive antagonist of the muscarinic M2 receptor subtype.[1] The M2 receptor acts as an autoreceptor on presynaptic cholinergic terminals, inhibiting the release of acetylcholine (ACh). By blocking these autoreceptors, this compound is hypothesized to increase the synaptic concentration of ACh, thereby enhancing cholinergic neurotransmission and improving cognitive function. Preclinical studies have explored this hypothesis in models of age-related cognitive decline and traumatic brain injury.

Mechanism of Action: M2 Receptor Antagonism

This compound's primary mechanism of action is the blockade of presynaptic muscarinic M2 autoreceptors. This antagonism disinhibits the cholinergic neuron, leading to an increased release of acetylcholine into the synaptic cleft. The elevated ACh levels can then act on postsynaptic muscarinic and nicotinic receptors, which are critical for neuronal excitability and synaptic plasticity, processes that underlie learning and memory.

Preclinical Efficacy in Cognitive Models

Age-Associated Cognitive Impairment

Studies in aged, cognitively impaired Long-Evans rats have demonstrated the potential of this compound to ameliorate spatial memory deficits. The primary behavioral paradigm used in these studies was the Morris water maze.

Table 1: Summary of this compound Effects on Cognitively Impaired Aged Rats

| Study Population | Intervention | Cognitive Assessment | Key Quantitative Findings | Reference |

| Aged (24-25 months) cognitively impaired Long-Evans rats | Single dose of this compound (0.25 mg/kg or 0.5 mg/kg, s.c.) | Morris Water Maze (Escape Latency) | At 0.25 mg/kg, the performance of impaired animals was restored to a level comparable to that of unimpaired rats. The effect was dose-dependent. | [2] |

| Aged cognitively impaired Long-Evans rats | This compound (0.5 mg/kg, s.c.) daily for 3 days | Morris Water Maze (Spatial Learning) | Significantly improved performance during the 3 days of treatment. Enhanced performance persisted for up to 24 days after treatment cessation. | [3] |

Traumatic Brain Injury (TBI)

This compound has also been investigated for its potential to improve cognitive outcomes following traumatic brain injury in rats.

Table 2: Summary of this compound Effects in a Rat Model of TBI

| Study Population | Intervention | Cognitive Assessment | Key Quantitative Findings | Reference |

| Rats with traumatic brain injury | This compound | Morris Water Maze | Improved cognitive performance. | [4] |

Experimental Protocols

Morris Water Maze: Assessment of Spatial Learning and Memory

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents. The protocol generally involves the following steps:

Detailed Protocol for Aged Rat Studies:

-

Subjects: Aged (24-27 months) male Long-Evans rats were used.[5]

-

Apparatus: A circular tank with a diameter of 1.83 meters was filled with water made opaque with powdered milk, maintained at 27°C. A hidden escape platform was submerged below the water's surface.[5]

-

Procedure:

-

Acquisition Training: Rats received three trials per day for 12 consecutive days with a 60-second inter-trial interval. The starting position was varied for each trial. If the rat did not find the platform within 90 seconds, it was guided to it.[5]

-

Drug Administration: In the this compound studies, the drug was administered subcutaneously at doses of 0.25 mg/kg or 0.5 mg/kg.[2][3]

-

Probe Trials: To assess memory, the platform was removed, and the time the rat spent swimming in the quadrant where the platform was previously located was measured.[5]

-

In Vivo Microdialysis: Measurement of Acetylcholine Release

This technique is used to measure the levels of neurotransmitters, such as acetylcholine, in the brains of freely moving animals.

Key Findings from Microdialysis Studies:

-

In aged, cognitively impaired rats, administration of this compound led to a dose-dependent increase in hippocampal acetylcholine release.[6] This effect is consistent with the blockade of M2 autoreceptors.

Discussion and Future Directions

The preclinical evidence strongly suggests that this compound, through its selective antagonism of muscarinic M2 receptors, can enhance cognitive function in animal models of aging and traumatic brain injury. The mechanism of action, involving the disinhibition of acetylcholine release, is well-supported by the available data.

However, a critical gap in the literature is the absence of any reported clinical trials in humans. Therefore, the translational potential of this compound remains to be determined. Future research should focus on:

-

Clinical Trials: Well-designed clinical trials are necessary to evaluate the safety, tolerability, and efficacy of this compound in human populations with cognitive impairments, such as those with Alzheimer's disease or a history of TBI.

-

Biomarker Studies: Further preclinical and clinical studies should incorporate a broader range of biomarkers to better understand the downstream effects of M2 receptor antagonism on synaptic plasticity and neuronal function.

-

Chronic Dosing Studies: More extensive long-term preclinical studies are needed to assess the sustained efficacy and potential for tachyphylaxis with chronic this compound administration.

Conclusion

This compound is a promising preclinical candidate for the enhancement of cognitive function. Its selective mechanism of action offers a targeted approach to augmenting cholinergic neurotransmission. While the existing animal data are encouraging, the lack of human studies necessitates a cautious outlook on its therapeutic potential. The data and protocols summarized in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in advancing the study of muscarinic M2 receptor antagonists for cognitive disorders.

References

- 1. Muscarinic Receptor Occupancy and Cognitive Impairment: A PET Study with [11C](+)3-MPB and Scopolamine in Conscious Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Differential effects of m1 and m2 receptor antagonists in perirhinal cortex on visual recognition memory in monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alterations in Cholinergic Pathways and Therapeutic Strategies Targeting Cholinergic System after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

In-Depth Technical Guide: Lipophilic Properties of Bibn 99

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipophilic properties of Bibn 99, a selective and potent muscarinic M2 receptor antagonist. Understanding the lipophilicity of a compound is critical in drug development, as it significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross the blood-brain barrier (BBB).

Core Physicochemical and Lipophilic Data

This compound is recognized as a lipophilic compound, a characteristic that is essential for its ability to penetrate the central nervous system.[1] The key physicochemical and lipophilic parameters of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 5,11-dihydro-8-chloro-11-[[4-[3-[(2,2-dimethyl-1-oxopentyl)ethylamino]propyl]-1-piperidinyl]acetyl]-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one | [1] |

| Molecular Formula | C31H42ClN5O3 | MedChemExpress |

| Molecular Weight | 568.15 g/mol | MedChemExpress |

| Calculated logP | 4.85 | Molinspiration |

Lipophilicity and Blood-Brain Barrier Permeability

The lipophilicity of a drug is a key determinant of its ability to cross the blood-brain barrier. The relationship is often complex, but a moderate degree of lipophilicity is generally required for passive diffusion across the lipid-rich endothelial cells of the BBB. This compound's lipophilic nature is consistent with its observed central nervous system activity.[1]

Experimental Protocol for logP Determination: Shake-Flask Method

The octanol-water partition coefficient (logP) is the most common measure of a compound's lipophilicity. The shake-flask method is a traditional and widely accepted technique for its experimental determination.

Materials and Reagents

-

This compound

-

n-Octanol (reagent grade, pre-saturated with water)

-

Water (high purity, pre-saturated with n-octanol)

-

Phosphate buffered saline (PBS) at pH 7.4 (optional, for logD determination)

-

Glassware: separatory funnels or screw-cap test tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure

-

Preparation of Solvents: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours. This ensures that the two phases are in equilibrium before the experiment.

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this, prepare a working solution in the aqueous phase at a known concentration.

-

Partitioning:

-

Add equal volumes of the pre-saturated n-octanol and the this compound aqueous solution to a separatory funnel or test tube.

-

Securely cap the vessel and shake it vigorously for a predetermined amount of time (e.g., 1-2 hours) to allow for the partitioning of this compound between the two phases.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed until the two phases have clearly separated.

-

To ensure complete separation, centrifugation can be employed.

-

-

Quantification:

-

Carefully collect samples from both the aqueous and the n-octanol phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method. A calibration curve should be prepared to ensure accurate quantification.

-

-

Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

P = [this compound]octanol / [this compound]aqueous

logP = log10(P)

Signaling Pathway Context

This compound acts as a competitive antagonist at muscarinic M2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking this interaction, this compound prevents the downstream effects of M2 receptor activation.

References

Navigating the CGRP Pathway: A Technical Guide to BIBN 4096 (Olcegepant) for Neuroscience Research

A Note on Nomenclature: Initial query for "BIBN 99" has been redirected to BIBN 4096 (Olcegepant) . Scientific literature overwhelmingly identifies this compound as a selective muscarinic M2 receptor antagonist, a compound with a distinct mechanism of action. It is highly probable that the intended compound of interest for neuroscience research, particularly in the context of migraine and neuropeptides, is BIBN 4096, a potent and selective antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor. This guide will focus exclusively on BIBN 4096 (Olcegepant).

Executive Summary

BIBN 4096, scientifically known as Olcegepant (B1677202), is a first-in-class, selective, non-peptide small molecule antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor.[1][2] Its development marked a pivotal moment in neuroscience research, particularly in the study of migraine pathophysiology, by validating the CGRP receptor as a viable therapeutic target.[3][4] Olcegepant competitively binds to the CGRP receptor, effectively blocking the potent vasodilatory and nociceptive signaling actions of CGRP, which are considered key drivers in the onset of migraine attacks.[5][6] This technical guide provides an in-depth overview of Olcegepant, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and clinical findings, intended for researchers, scientists, and professionals in drug development.

Core Quantitative Data

The pharmacological profile of Olcegepant is defined by its high affinity and potency at the human CGRP receptor. The following tables summarize key quantitative data from in vitro studies.

Table 1: Binding Affinity of Olcegepant

| Parameter | Species | Cell Line/Tissue | Radioligand | Value | Reference |

| Ki | Human | SK-N-MC cells | [¹²⁵I]hCGRP | 14.4 ± 6.3 pM | [7] |

| pKi | Human | SK-N-MC cells | [¹²⁵I]adrenomedullin | 10.85 | [8] |

| pKi | Human | Recombinant CLR/RAMP1 | [³H]telcagepant | 10.5 | [8] |

Table 2: Functional Antagonism of Olcegepant

| Parameter | Species | Assay Type | Cell Line | Value | Reference |

| IC₅₀ | Human | CGRP-stimulated cAMP production | SK-N-MC cells | 0.03 nM | [2][7] |

| pIC₅₀ | Human | CGRP-mediated cAMP production | Cloned CLR/RAMP1 in E10 cells | 10 | [8] |

Mechanism of Action and Signaling Pathway

Olcegepant functions as a competitive antagonist at the CGRP receptor.[7] The CGRP receptor is a heterodimer composed of the Calcitonin Receptor-Like Receptor (CLR), a G protein-coupled receptor, and Receptor Activity-Modifying Protein 1 (RAMP1).[9] CGRP, released from trigeminal nerve endings, binds to this receptor complex, initiating a signaling cascade primarily through the Gs alpha subunit, leading to adenylyl cyclase activation and increased intracellular cyclic adenosine (B11128) monophosphate (cAMP).[9][10] This signaling results in vasodilation of cranial blood vessels and contributes to neurogenic inflammation and pain transmission, hallmark features of migraine.[5][11] Olcegepant competitively blocks the binding of CGRP to the receptor, thereby inhibiting this cascade.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CGRP receptor antagonists like Olcegepant. Below are representative protocols for key in vitro assays.

Radioligand Competition Binding Assay

This assay quantifies the affinity of Olcegepant for the CGRP receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of Olcegepant at the human CGRP receptor.

Materials:

-

Cell Membranes: Membranes prepared from human neuroblastoma SK-N-MC cells, which endogenously express the CGRP receptor.

-

Radioligand: [¹²⁵I]-hCGRP (human Calcitonin Gene-Related Peptide).

-

Incubation Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[2]

-

Test Compound: Olcegepant (BIBN 4096) at various concentrations.

-

Non-specific Binding Control: 1 µM unlabeled CGRP.[2]

-

Apparatus: 96-well plates, cell harvester, gamma counter.

Protocol:

-

Preparation: Dilute SK-N-MC cell membrane homogenates in ice-cold incubation buffer.

-

Assay Setup: In a 96-well plate, add in sequence:

-

150 µL of the membrane suspension.

-

50 µL of Olcegepant at various concentrations (e.g., 10⁻¹² to 10⁻⁶ M) or buffer (for total binding) or 1 µM CGRP (for non-specific binding).

-

50 µL of [¹²⁵I]-hCGRP (final concentration ~50 pM).[2]

-

-

Incubation: Incubate the plate for 180 minutes at room temperature with gentle agitation.[2]

-

Termination: Terminate the binding reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Measure the protein-bound radioactivity on the filters using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of Olcegepant that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of Olcegepant to inhibit the functional response (cAMP production) of cells to CGRP stimulation.

Objective: To determine the functional potency (IC₅₀) of Olcegepant.

Materials:

-

Cells: CHO-K1 or COS-7 cells transiently transfected to express the human CLR and RAMP1.[12][13]

-

Agonist: Human α-CGRP.

-

Antagonist: Olcegepant (BIBN 4096).

-

Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).[12]

-

cAMP Detection Kit: e.g., LANCE cAMP detection kit or similar immunoassay.[13]

Protocol:

-

Cell Culture: Seed transfected cells into 96-well plates and culture for 24-48 hours.

-

Pre-incubation: Wash cells and pre-incubate with varying concentrations of Olcegepant in stimulation buffer for 15-30 minutes at room temperature.

-

Stimulation: Add CGRP at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the negative control.

-

Incubation: Incubate for 30 minutes at room temperature.[13]

-

Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of Olcegepant. Use non-linear regression to determine the IC₅₀ value, representing the concentration of Olcegepant that inhibits 50% of the CGRP-stimulated cAMP response.

Preclinical and Clinical Overview

Preclinical In Vivo Models

Olcegepant has demonstrated efficacy in various animal models relevant to migraine pathophysiology.

-

Neurogenic Vasodilation: In marmoset monkeys, intravenous Olcegepant (1-30 µg/kg) dose-dependently inhibited the increase in facial blood flow caused by trigeminal ganglion stimulation, a model of CGRP-mediated vasodilation.

-

Nociceptive Transmission: In rats, pre-treatment with Olcegepant (900 µg/kg) significantly inhibited the capsaicin-induced expression of Fos, a marker of neuronal activation, in the spinal trigeminal nucleus.[7] This suggests Olcegepant can block central pain signaling pathways at the level of second-order neurons.

Clinical Trials

Olcegepant's development primarily focused on an intravenous formulation for the acute treatment of migraine.

-

Phase II Efficacy: A randomized, placebo-controlled Phase II trial demonstrated significant efficacy. At a 2.5mg intravenous dose, 66% of migraine patients experienced pain relief at 2 hours, compared to 27% in the placebo group (P=0.001).[3][6]

-

Secondary Endpoints: The trial also showed superiority over placebo in endpoints such as the rate of being pain-free at two hours, sustained response over 24 hours, and reduction in associated symptoms like nausea and photophobia.[3][6]

-

Tolerability: Olcegepant was generally well-tolerated. The most common adverse event was mild, transient paresthesia.[3] Importantly, no adverse cardiovascular effects were reported, distinguishing it from triptans which can have vasoconstrictive properties.[1][6]

-

Development Status: Despite its proven efficacy, the clinical development of Olcegepant was discontinued, largely due to its poor oral bioavailability, which limited its utility as a convenient, self-administered migraine therapy.[4]

Conclusion

BIBN 4096 (Olcegepant) remains a landmark compound in neuroscience and pharmacology. It was the first small molecule CGRP receptor antagonist to demonstrate clinical proof-of-concept for the acute treatment of migraine, directly leading to the development of a new class of therapeutics (the "gepants"). While its own development was halted due to formulation challenges, the data generated from its study provided the foundational evidence for the critical role of the CGRP pathway in migraine. For researchers, Olcegepant serves as a vital tool compound for investigating CGRP signaling and as a benchmark for the development of novel antagonists with improved pharmacokinetic properties. The protocols and data presented in this guide offer a comprehensive resource for professionals engaged in this promising area of neuroscience research.

References

- 1. Olcegepant, a non-peptide CGRP1 antagonist for migraine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Olcegepant - Novel Therapy for Acute Migraine - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Olcegepant | C38H47Br2N9O5 | CID 6918509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Therapeutic effects and safety of olcegepant and telcagepant for migraine: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. olcegepant | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. academic.oup.com [academic.oup.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. CGRP receptor antagonist activity of olcegepant depends on the signalling pathway measured - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BIBN 99 in Rat Models of Cognitive Impairment

Audience: Researchers, scientists, and drug development professionals.

Introduction

BIBN 99 is a selective and competitive antagonist of the muscarinic M2 receptor that has demonstrated the ability to cross the blood-brain barrier.[1] Preclinical studies in rat models have shown its potential to improve cognitive performance, particularly in the contexts of traumatic brain injury (TBI) and age-related cognitive decline.[2][3] These application notes provide detailed experimental protocols for utilizing this compound in rats to investigate its effects on cognitive function. The protocols are based on established methodologies from peer-reviewed studies to ensure reproducibility and scientific rigor.

Mechanism of Action

This compound functions by blocking presynaptic M2 autoreceptors on cholinergic neurons. These M2 receptors are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi). Activation of these autoreceptors by acetylcholine (B1216132) (ACh) normally leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in further ACh release. By antagonizing these M2 autoreceptors, this compound disinhibits the cholinergic neuron, leading to an increase in the synaptic release of acetylcholine.[4] This enhanced cholinergic transmission in brain regions critical for cognition, such as the hippocampus, is believed to underlie the cognitive-enhancing effects of this compound.[4][5]

Signaling Pathway

The enhanced release of acetylcholine due to M2 receptor blockade by this compound leads to the activation of postsynaptic muscarinic (primarily M1) and nicotinic receptors on hippocampal neurons. This activation triggers downstream signaling cascades that are crucial for synaptic plasticity and memory formation. Key events include the activation of phospholipase C (PLC) by M1 receptors, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The increased intracellular Ca2+ and PKC activation, along with signaling through nicotinic receptors, can modulate the activity of NMDA and AMPA receptors, key players in long-term potentiation (LTP) and memory consolidation.[2][6][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Muscarinic acetylcholine receptor-dependent and NMDA receptor-dependent LTP and LTD share the common AMPAR trafficking pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-term effects of BIBN-99, a selective muscarinic M2 receptor antagonist, on improving spatial memory performance in aged cognitively impaired rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetylcholine in the hippocampus: problems and achievements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholinergic modulation of the hippocampal region and memory function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotine and a positive allosteric modulator of m1 muscarinic receptor increase NMDA/AMPA ratio in the hippocampus and medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Cholinergic System Modulates Memory and Hippocampal Plasticity via Its Interactions with Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of BIBN 99 and BIBN 4096

This document provides detailed application notes and protocols for the in vivo administration of two distinct research compounds: BIBN 99, a muscarinic M2 receptor antagonist, and BIBN 4096 BS, a CGRP receptor antagonist. It is crucial to differentiate between these two molecules to ensure correct experimental design and interpretation of results.

Part 1: this compound (Muscarinic M2 Receptor Antagonist)

This compound is a selective and lipophilic antagonist of the muscarinic M2 receptor.[1][2] Its ability to cross the blood-brain barrier allows for the investigation of its effects on the central nervous system.[2] In vivo studies have primarily focused on its potential to improve cognitive function.[1][3]

Data Presentation: In Vivo Administration of this compound

| Parameter | Details | Species | Efficacy/Endpoint | Reference |

| Administration Route | Subcutaneous (s.c.) | Rat (Aged, cognitively impaired) | Improved spatial memory performance in the Morris water maze. | [3] |

| Dosage | 0.5 mg/kg | Rat (Aged, cognitively impaired) | Significantly improved performance in the Morris water maze task. | [3] |